(S)-1,2-Decanediol physical and chemical properties
(S)-1,2-Decanediol physical and chemical properties
This guide serves as a technical monograph on (S)-1,2-Decanediol , a chiral amphiphilic diol increasingly pivotal in dermatological therapeutics and cosmetic preservation systems.
Stereochemical Properties, Synthesis, and Application Vectors
Physicochemical Characterization
(S)-1,2-Decanediol is the levorotatory enantiomer of the vicinal diol 1,2-decanediol. Unlike its racemic counterpart, which is a 1:1 mixture of (R) and (S) forms, the pure (S)-enantiomer exhibits distinct interaction profiles with chiral biological membranes, influencing its efficacy as a penetration enhancer and antimicrobial agent.
Table 1: Comparative Physicochemical Profile
| Property | (S)-1,2-Decanediol | Racemic 1,2-Decanediol | Notes |
| CAS Number | 84276-14-2 | 1119-86-4 | Essential for regulatory filing. |
| Molecular Formula | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ | |
| Molecular Weight | 174.28 g/mol | 174.28 g/mol | |
| Appearance | White crystalline solid | White waxy powder/solid | |
| Melting Point | 48–50 °C | 48–50 °C | Enantiomers often share MP with conglomerate racemates. |
| Boiling Point | ~255 °C | 255 °C | |
| Solubility (Water) | ~0.6 g/L (Poor) | ~0.6 g/L (Poor) | Amphiphilic nature limits aqueous solubility. |
| Solubility (Organic) | High (Ethanol, Glycols) | High (Ethanol, Glycols) | Soluble in cosmetic esters and alcohols. |
| LogP (Oct/Water) | ~2.09 | ~2.09 | Indicates moderate lipophilicity; ideal for membrane insertion. |
| Optical Rotation | [α]₂₀D < 0° (Levorotatory) | 0° | Specific rotation is negative in methanol/ethanol. |
Key Insight – Amphiphilicity: The molecule possesses a polar "head" (vicinal hydroxyls at C1, C2) and a hydrophobic "tail" (C3–C10 octyl chain). This structure is critical for its ability to intercalate into the lipid bilayer of microbial cell walls.
Synthetic Pathways & Manufacturing
Production of high-purity (S)-1,2-Decanediol requires asymmetric catalysis. Two primary routes dominate the field: Hydrolytic Kinetic Resolution (HKR) and Sharpless Asymmetric Dihydroxylation .
Method A: Hydrolytic Kinetic Resolution (HKR)
Developed by Jacobsen et al., this method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer of a racemic epoxide into the desired (S)-diol, leaving the (R)-epoxide intact.[1]
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Precursor: Racemic 1,2-epoxydecane.
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Catalyst: (S,S)-(salen)Co(III)(OAc).
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Mechanism: The catalyst cooperatively activates both the epoxide and the water nucleophile. The (S)-epoxide matches the chiral pocket of the (S,S)-catalyst, undergoing rapid hydrolysis.
Method B: Sharpless Asymmetric Dihydroxylation
A direct synthesis from the alkene precursor using osmium tetroxide and a chiral ligand.
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Precursor: 1-Decene.
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Reagent: AD-mix-α (contains (DHQ)₂PHAL ligand).
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Selectivity: AD-mix-α blocks the "top" face of the alkene, forcing hydroxylation from the bottom, yielding the (S)-diol.
Visualization: Synthetic Workflow (HKR Route)
Figure 1: The Jacobsen HKR pathway selectively converts the (S)-epoxide into (S)-1,2-Decanediol using a chiral Cobalt catalyst.
Chemical Reactivity & Stability
(S)-1,2-Decanediol is chemically stable under standard storage conditions but exhibits specific reactivity profiles relevant to formulation:
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Oxidation: The primary hydroxyl group (C1) is susceptible to oxidation to an aldehyde (and subsequently carboxylic acid), while the secondary hydroxyl (C2) oxidizes to a ketone. Strong oxidants (e.g., permanganate) will cleave the C1-C2 bond, yielding nonanoic acid.
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Esterification: Both hydroxyl groups can be esterified. However, the primary hydroxyl is sterically less hindered and reacts faster. This is useful for creating prodrugs or modifying solubility (e.g., 1-O-acyl derivatives).
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Acetal Formation: Reaction with aldehydes/ketones protects the diol as a cyclic acetal (dioxolane), a common strategy in multi-step synthesis to protect the chiral center.
Biological Activity & Mechanism of Action
The efficacy of (S)-1,2-Decanediol as an antimicrobial booster is driven by its amphiphilic membrane disruption mechanism.
Mechanism of Action (MoA)
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Adsorption: The hydrophobic octyl tail adsorbs onto the bacterial cell wall.
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Insertion: The molecule inserts into the lipid bilayer. The C10 chain length is optimal for disrupting the packing of membrane phospholipids without being too hydrophobic to be insoluble.
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Fluidization & Leakage: The insertion increases membrane fluidity and permeability. This causes the leakage of intracellular ions (K⁺) and ATP, leading to metabolic collapse.
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Synergy: By compromising the barrier function, it allows other preservatives (e.g., phenoxyethanol, parabens) to enter the cell more easily, lowering their required Minimum Inhibitory Concentration (MIC).
Visualization: Membrane Disruption Pathway
Figure 2: Step-wise mechanism of bacterial inactivation via membrane fluidization and permeability alteration.
Pharmaceutical & Cosmetic Applications
1. Transdermal Penetration Enhancer
(S)-1,2-Decanediol modifies the stratum corneum lipid organization. By fluidizing the intercellular lipids, it reversibly decreases the barrier resistance, allowing active pharmaceutical ingredients (APIs) to penetrate deeper into the dermis.
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Application: Topical delivery of NSAIDs, corticosteroids, and anti-acne actives.
2. Antimicrobial Preservative Booster
It is highly effective against Propionibacterium acnes (acne-causing) and Malassezia species (dandruff-causing).
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Dosage: Typically used at 0.5% – 1.0% w/w.
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Advantage:[2][3][4] Allows for "preservative-free" claims by reducing the load of traditional, controversial preservatives.
3. Moisturizing Agent
The vicinal diol structure binds water molecules via hydrogen bonding, providing humectancy while the alkyl chain reduces transepidermal water loss (TEWL) by reinforcing the lipid barrier (paradoxically acting as both disruptor for penetration and occlusive for hydration depending on concentration and formulation phase).
Safety & Toxicology
Based on Cosmetic Ingredient Review (CIR) data for 1,2-alkanediols:
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Skin Irritation: Non-irritating to slightly irritating at concentrations up to 5%.
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Sensitization: Low potential for sensitization. Not classified as a skin sensitizer.
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Ocular Irritation: Potential for mild eye irritation; formulations should be buffered.
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Mutagenicity: Non-mutagenic (Ames test negative).
References
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Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.[5]
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Cosmetic Ingredient Review (CIR). (2018). "Safety Assessment of Alkane Diols as Used in Cosmetics." International Journal of Toxicology.
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Okukawa, M., et al. (2019).[6] "Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus aureus and Staphylococcus epidermidis." Journal of Oleo Science.
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Santa Cruz Biotechnology. "(S)-(-)-1,2-Decanediol Product Data Sheet." SCBT Catalog.
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PubChem. "1,2-Decanediol (Compound)." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
